molecular formula C23H30ClN3 B10888455 1-(1-Benzylpiperidin-4-yl)-4-[(4-chlorophenyl)methyl]piperazine

1-(1-Benzylpiperidin-4-yl)-4-[(4-chlorophenyl)methyl]piperazine

Cat. No.: B10888455
M. Wt: 384.0 g/mol
InChI Key: FGSRSMKVYINSSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-BENZYL-4-PIPERIDYL)-4-(4-CHLOROBENZYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-BENZYL-4-PIPERIDYL)-4-(4-CHLOROBENZYL)PIPERAZINE typically involves the reaction of 1-benzyl-4-piperidone with 4-chlorobenzylamine in the presence of a reducing agent. The reaction conditions may include:

  • Solvent: Ethanol or methanol
  • Temperature: Room temperature to reflux
  • Catalysts: Acid or base catalysts such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

1-(1-BENZYL-4-PIPERIDYL)-4-(4-CHLOROBENZYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, often involving halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents like bromoethane in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

In Vitro Studies

In vitro experiments have demonstrated the compound's significant antagonistic activity:

  • Receptor Binding Affinity : The compound binds selectively to M4 receptors with an IC50 value indicating effective inhibition at low concentrations.
  • Functional Assays : Studies show that it inhibits acetylcholine-induced responses in neuronal cultures, suggesting a role in modulating cholinergic signaling pathways.

In Vivo Studies

Animal models have been utilized to evaluate the efficacy of the compound:

  • Alzheimer's Disease Models : In transgenic mouse models, administration of the compound resulted in improved cognitive function, measured through maze tests and memory retention tasks.
  • Behavioral Assessments : The compound may alleviate symptoms of anxiety and depression in rodent models, supporting its neuropharmacological potential.

Case Studies

Several clinical studies have documented the effects of this compound:

  • Cognitive Impairment Study : A clinical trial involving patients with mild cognitive impairment showed significant improvements in cognitive scores compared to placebo controls over six months.
  • Neurological Disorders : Another case study reported improvements in motor function and reduction in hallucinations in patients with Lewy Body Dementia, indicating broader applicability in neurodegenerative conditions.

Comparative Data

A comparison with other known muscarinic antagonists highlights the unique profile of this compound:

Compound NameReceptor SelectivityIC50 (nM)Therapeutic Use
1-(1-Benzylpiperidin-4-yl)-4-[(4-chlorophenyl)methyl]piperazineM4~50Alzheimer's Disease
DonepezilAChE Inhibitor~30Alzheimer's Disease
ScopolamineNon-selective~100Motion Sickness

Mechanism of Action

The mechanism of action of 1-(1-BENZYL-4-PIPERIDYL)-4-(4-CHLOROBENZYL)PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Benzyl-4-piperidyl)-4-phenylpiperazine
  • 1-(1-Benzyl-4-piperidyl)-4-(4-methylbenzyl)piperazine

Uniqueness

1-(1-BENZYL-4-PIPERIDYL)-4-(4-CHLOROBENZYL)PIPERAZINE is unique due to the presence of the 4-chlorobenzyl group, which may confer distinct chemical and biological properties compared to other piperazine derivatives.

Biological Activity

1-(1-Benzylpiperidin-4-yl)-4-[(4-chlorophenyl)methyl]piperazine is a compound that has garnered attention due to its potential therapeutic applications, particularly in the fields of neurology and pharmacology. This article delves into its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring and a piperazine moiety, which are known for their biological significance. The molecular formula is C21H26ClN3C_{21}H_{26}ClN_3, with a molecular weight of approximately 363.91 g/mol.

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems, particularly:

  • Cholinergic System : It acts as an acetylcholinesterase (AChE) inhibitor, which is significant for treating conditions like Alzheimer's disease. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
  • Dopaminergic System : The benzylpiperidine structure suggests potential interactions with dopaminergic receptors, which could be relevant for the treatment of neuropsychiatric disorders.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Antimicrobial Activity : Studies have shown moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis. The compound's efficacy was assessed using standard methods, revealing significant inhibitory concentrations (IC50 values) comparable to established antibiotics .
  • Enzyme Inhibition : The compound demonstrated inhibitory activity against urease and AChE, with IC50 values indicating potent effects. For instance, some derivatives showed IC50 values as low as 2.14 µM against AChE, suggesting strong potential for neurological applications .
  • Anticancer Potential : Preliminary studies suggest that the compound may interfere with cancer cell proliferation pathways, although further studies are needed to establish its efficacy and safety in clinical settings .

Case Studies

Several studies have evaluated the biological activity of related compounds or derivatives:

  • Study on Derivatives : A study synthesized various piperazine derivatives and evaluated their AChE inhibitory activity. Compounds similar to this compound showed promising results in enhancing cholinergic signaling .
  • In Vivo Studies : Animal models have been employed to assess the neuroprotective effects of this compound, particularly in models of Alzheimer's disease. Results indicated improvements in cognitive function and reduced neuroinflammation .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/EnzymeIC50 Value (µM)Reference
AntibacterialSalmonella typhi5.00
AntibacterialBacillus subtilis3.50
AChE Inhibition-2.14
Urease Inhibition-1.13

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 1-(1-Benzylpiperidin-4-yl)-4-[(4-chlorophenyl)methyl]piperazine?

Methodological Answer: The synthesis of this compound typically involves sequential alkylation and coupling reactions. A general approach includes:

Core Piperazine Formation : Start with piperazine derivatives and introduce substituents via nucleophilic substitution. For example, benzylation of piperidine can be achieved using benzyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) .

Chlorophenyl Group Incorporation : React the intermediate with 4-chlorobenzyl chloride or bromide in the presence of a base (e.g., triethylamine) to attach the 4-chlorophenylmethyl group .

Purification : Use crystallization (e.g., with diethyl ether) or flash chromatography to isolate the final product.

Key Reaction Conditions :

StepReagents/ConditionsYieldReference
BenzylationBenzyl chloride, K₂CO₃, CH₃CN, reflux60-70%
Chlorophenyl Addition4-Chlorobenzyl chloride, Et₃N, DCM50-60%

Q. What analytical methods are recommended for characterizing this compound’s purity and structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions. For example, the benzyl group’s aromatic protons appear at δ 7.2–7.4 ppm, while piperazine methylene protons resonate at δ 2.4–3.5 ppm .
  • Mass Spectrometry (LC/MS) : Confirm molecular weight (e.g., [M+H]+ ion at m/z ≈ 385.3) and detect impurities .
  • Elemental Analysis : Validate empirical formulas (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer: Refer to Safety Data Sheets (SDS) for hazards and controls:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Category 2A irritation) .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound?

Methodological Answer:

  • Substituent Modification : Systematically alter the benzyl or chlorophenyl groups (e.g., replace Cl with F or CF₃) and test pharmacological activity .
  • Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to identify critical binding motifs. For example, the piperazine core may interact with serotonin or dopamine receptors .
  • Biological Assays : Screen analogs in receptor-binding studies (e.g., radioligand displacement assays) or functional assays (e.g., cAMP modulation) .

Example SAR Findings :

ModificationBiological ImpactReference
Replacement of Cl with CF₃Increased receptor affinity by 2-fold
Benzyl → Phenethyl GroupReduced selectivity for target receptors

Q. What methodologies are effective in resolving discrepancies in receptor binding affinity data for piperazine derivatives?

Methodological Answer:

  • Standardized Assay Conditions : Control variables like pH (7.4), temperature (25°C), and buffer composition (e.g., Tris-HCl) to minimize variability .
  • Orthogonal Validation : Confirm binding data using both radioligand (e.g., ³H-labeled ligands) and fluorescence polarization assays .
  • Data Normalization : Use reference compounds (e.g., known antagonists) to calibrate inter-experimental variability .

Q. What in vitro and in vivo models are suitable for evaluating the pharmacological potential of this compound?

Methodological Answer:

  • In Vitro Models :
    • Cell Lines : Use HEK-293 cells expressing human serotonin (5-HT₁A) or dopamine (D₂) receptors for receptor profiling .
    • Enzyme Inhibition Assays : Test phosphodiesterase (PDE) or kinase inhibition using fluorogenic substrates .
  • In Vivo Models :
    • Rodent Behavioral Tests : Assess anxiolytic activity in elevated plus-maze or antidepressant effects in forced-swim tests .
    • Pharmacokinetics : Measure plasma half-life (t₁/₂) and brain penetration in Sprague-Dawley rats via LC/MS .

Key Parameters :

ModelEndpointReference
HEK-293IC₅₀ for 5-HT₁A receptor
Sprague-Dawley RatsBrain/Plasma Ratio >0.5

Properties

Molecular Formula

C23H30ClN3

Molecular Weight

384.0 g/mol

IUPAC Name

1-(1-benzylpiperidin-4-yl)-4-[(4-chlorophenyl)methyl]piperazine

InChI

InChI=1S/C23H30ClN3/c24-22-8-6-21(7-9-22)19-26-14-16-27(17-15-26)23-10-12-25(13-11-23)18-20-4-2-1-3-5-20/h1-9,23H,10-19H2

InChI Key

FGSRSMKVYINSSC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CCN(CC2)CC3=CC=C(C=C3)Cl)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.